p135 protein, bovine herpesvirus 1
Description
Overview of Bovine Herpesvirus 1 (BHV-1) and its Significance in Bovine Health
Bovine Herpesvirus 1, a member of the Alphaherpesvirinae subfamily, is a significant pathogen affecting cattle worldwide. nih.govnih.gov Infection with BHV-1 can lead to a range of clinical diseases, collectively impacting the health and productivity of herds. The most common manifestation is Infectious Bovine Rhinotracheitis (IBR), an upper respiratory tract disease characterized by fever, nasal discharge, coughing, and conjunctivitis. nih.govresearchgate.net The virus is also responsible for Infectious Pustular Vulvovaginitis (IPV) in cows and Infectious Balanoposthitis (IBP) in bulls, which are genital infections. nih.gov Furthermore, BHV-1 infection can result in abortions, enteritis, and in rare cases, fatal encephalitis in neonatal calves. nih.govnih.gov
A key feature of BHV-1, typical of herpesviruses, is its ability to establish a lifelong latent infection in the sensory neurons of the host, particularly the trigeminal ganglia. nih.gov The virus can periodically reactivate from this latent state, often triggered by stress, leading to renewed viral shedding and transmission to other susceptible animals. nih.gov This carrier state makes control and eradication of the virus challenging.
The economic impact of BHV-1 on the cattle industry is substantial, stemming from decreased milk production, weight loss, reproductive failure, and trade restrictions on infected animals. nih.govresearchgate.net The virus also plays a role as a primary agent in the Bovine Respiratory Disease (BRD) complex, a multifactorial condition that is a major cause of economic loss in the beef industry. researchgate.netnih.gov BHV-1 can suppress the host's immune system, predisposing the animal to secondary bacterial infections that can lead to severe pneumonia. nih.gov
Historical Context of p135 Protein Identification and Characterization in BHV-1 Research
The identification of the p135 protein is intrinsically linked to the study of the temporal regulation of BHV-1 gene expression, which occurs in three phases: immediate-early (IE), early (E), and late (L). asm.org The immediate-early genes are the first to be transcribed following the entry of the viral genome into the host cell nucleus, and their protein products are crucial for regulating the subsequent phases of viral replication.
Research in the late 1980s and early 1990s focused on identifying and characterizing these critical IE proteins. In 1990, a novel immediate-early infected cell protein of BHV-1 was identified, paving the way for more detailed investigation. nih.gov Subsequent studies confirmed that this major regulatory protein is encoded by the immediate-early transcription unit 1 (IEtu1). nih.gov
Further characterization revealed that this protein acts as a "promiscuous transactivator," meaning it can stimulate the expression of a wide range of viral promoters, including those of the immediate-early, early, and late gene classes. researchgate.net This broad activation is a key reason why the protein is considered necessary for efficient productive infection. researchgate.netnih.gov A significant finding in its characterization was the identification of a C3HC4 zinc ring finger domain near its N-terminus, a feature that was found to be crucial for its function in activating transcription and promoting productive infection. researchgate.netnih.gov This structural motif also pointed to a functional homology with a similar protein in Herpes Simplex Virus 1 (HSV-1). nih.gov
Nomenclature and Synonyms of p135 Protein (e.g., bICP0, Infected Cell Protein 0)
The p135 protein is known by several names in scientific literature, which reflects its characteristics and its relationship to other herpesvirus proteins.
p135 protein : This designation is likely based on its estimated molecular weight of approximately 135 kilodaltons (kDa). The genome of BHV-1 itself is about 135 kilobase pairs (kb) in size. nih.gov
Infected Cell Protein 0 (ICP0) : This is a standard nomenclature for a class of immediate-early regulatory proteins found in alphaherpesviruses. The protein from Herpes Simplex Virus 1 (HSV-1), ICP0, was one of the first of this class to be extensively studied. Due to the functional and structural similarities, particularly the conserved zinc ring finger domain, the corresponding protein in BHV-1 was identified as its homolog. nih.govnih.gov
bICP0 : The "b" is often prefixed to ICP0 to specifically denote the bovine herpesvirus origin of the protein and to distinguish it from its homologs in other herpesviruses, such as HSV-1 ICP0. researchgate.netnih.govnih.gov This is the most commonly used and specific synonym for the p135 protein in contemporary research.
These synonyms are used interchangeably in scientific articles, with bICP0 being the most precise and widely accepted term in the field of virology.
Properties
CAS No. |
147096-59-1 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Synonyms |
p135 protein, bovine herpesvirus 1 |
Origin of Product |
United States |
Interactions of P135 Protein with Host Cellular Mechanisms
Modulation of Host Transcriptional Machinery
BHV-1 extensively remodels the host's transcriptional landscape to ensure the timely expression of its own genes and to create a cellular environment conducive to viral replication. This is achieved through the direct interaction of viral proteins with host transcription factors and by inducing changes to the chromatin structure.
Several BHV-1 proteins engage with the host's transcriptional apparatus. A key viral transactivator, the alpha gene trans-inducing factor (α-TIF, also known as VP16), is a tegument protein delivered into the cell upon infection. nih.gov It forms a complex with cellular proteins, including Host Cell Factor 1 (HCF-1) and the POU domain transcription factor Oct-1, to powerfully stimulate the promoters of the viral immediate-early (IE) genes. nih.govnih.gov This action is crucial for initiating the cascade of viral gene expression.
Another critical protein is the Infected Cell Protein 0 (bICP0). bICP0 is a multifunctional protein that functions as a promiscuous transactivator. It interacts with the cellular histone acetyltransferase p300, and this interaction is linked to the stimulation of viral gene promoters. mdpi.com Furthermore, productive BHV-1 infection has been shown to stimulate β-catenin-dependent transcription, a process enhanced by the host's Phosphoglycerate kinase 1 (PGK1), which promotes the nuclear accumulation of transcriptionally active β-catenin. nih.gov During reactivation from latency, cellular transcription factors such as Specificity Protein 1 (Sp1) and KLF family members are also leveraged to drive viral gene expression. mdpi.comnih.gov
Table 1: BHV-1 Protein Interactions with Host Transcription Factors
| Viral Protein | Host Cellular Factor | Outcome of Interaction |
|---|---|---|
| α-TIF (VP16) | HCF-1, Oct-1 | Activation of viral immediate-early gene promoters. nih.govnih.gov |
| bICP0 | p300 | Stimulation of viral gene promoter activity. mdpi.com |
| Various | β-catenin | Stimulation of β-catenin-dependent transcription to aid viral replication. nih.gov |
| Various | Sp1, KLF4 | Transactivation of viral promoters during reactivation. mdpi.comnih.gov |
BHV-1 actively counters the host's chromatin-based defenses. A primary mechanism of intrinsic antiviral defense involves the deposition of repressive histone marks on the viral genome and the assembly of nuclear structures called promyelocytic leukemia (PML) nuclear bodies (also known as ND10) at the sites of incoming viral DNA. frontiersin.orgnih.gov
The viral protein bICP0 is central to overcoming this defense. It co-localizes with and disrupts the integrity of PML nuclear bodies. frontiersin.org The homolog of bICP0 in Herpes Simplex Virus 1, ICP0, is known to function as an E3 ubiquitin ligase that targets PML and other restrictive proteins for proteasomal degradation. nih.gov By dismantling these antiviral hubs, bICP0 effectively prevents the silencing of the viral genome, facilitating the onset of lytic infection. This action represents a powerful form of epigenetic regulation, ensuring the viral DNA remains transcriptionally accessible.
Interference with Host Antiviral Innate Immune Responses
To establish a successful infection, BHV-1 must evade the host's powerful innate immune system, particularly the type I interferon (IFN) response. nih.gov The virus employs a multi-pronged strategy, using several distinct proteins to disable this critical antiviral pathway at multiple steps. nih.govfrontiersin.org
The production of type I interferons (IFN-α/β) is a cornerstone of the antiviral response. It is triggered when host pattern recognition receptors detect viral components, leading to the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and IRF7, which are essential for driving the IFN-β promoter. frontiersin.org BHV-1 has evolved multiple mechanisms to block this cascade.
The immediate-early protein bICP0 induces the degradation of IRF3, a key activator of the IFN-β promoter, thereby short-circuiting the initial signal for interferon production. mdpi.com The viral glycoprotein (B1211001) E (gE) has also been identified as a major inhibitor of IFN-β expression. nih.gov Glycoprotein E targets two critical points in the pathway: it promotes the ubiquitination and subsequent degradation of the adaptor protein MAVS, and it interferes with the necessary interaction between the activated IRF3 and its co-activator CBP/p300, preventing the assembly of a functional transcriptional complex at the IFN-β promoter. nih.govresearchgate.net Other proteins, including the virion host shutoff (VHS) protein (encoded by the UL41 gene), contribute by degrading host mRNAs, including the mRNA for the key signaling molecule STAT1, further dampening the IFN response. nih.gov
Beyond silencing interferon production, BHV-1 must also contend with antiviral factors within the nucleus. As discussed previously, a primary nuclear defense is the activity of PML nuclear bodies (ND10). frontiersin.org These multiprotein complexes act as sites of intrinsic antiviral resistance. The viral protein bICP0 directly targets these structures, leading to their disruption and neutralizing their restrictive effect on viral transcription. frontiersin.org
Research on the related Herpes Simplex Virus 1 has revealed another layer of nuclear defense, where cellular DNA repair proteins are recruited to incoming viral genomes. The cell recognizes the viral DNA as "damaged" and attempts to silence or repair it. The HSV-1 protein ICP0 (the homolog of BHV-1's bICP0) counteracts this by targeting the E3 ubiquitin ligases RNF8 and RNF168, which are critical for this defense, for degradation. nih.gov This prevents the deposition of repressive ubiquitin marks on the viral chromatin, highlighting a sophisticated viral strategy to evade nuclear silencing and maintain the integrity of its genome for replication. nih.gov
Impact on Host Cell Cycle and Apoptosis Pathways
The decision between cell survival and cell death (apoptosis) is critical during a viral infection. BHV-1 manipulates both the cell cycle and apoptotic pathways to maximize virus production and facilitate latency.
During a productive infection, the virus can induce apoptosis in certain immune cells, such as CD4+ T cells, which contributes to the immunosuppression seen in infected animals. nih.govfrontiersin.org This process involves the viral glycoprotein D (gD); virions lacking gD are unable to induce apoptosis. nih.gov The U(S) ORF8 protein has also been shown to independently induce apoptosis, an action that may facilitate the release of progeny virus from the cell. nih.gov
Conversely, to establish a lifelong latent infection in neurons, the virus must prevent the death of the host cell. The BHV-1 Latency-Related (LR) gene products play a crucial anti-apoptotic role. frontiersin.org The LR protein has been shown to interact directly with Cyclin A, a key regulator of the cell cycle. nih.govnih.gov This interaction leads to an inhibition of cell cycle progression. nih.govnih.gov By halting the cell cycle, the LR protein may prevent the neuron from undergoing apoptosis, which can be triggered by inappropriate cell cycle entry, thereby ensuring the long-term survival of the latently infected cell. nih.gov
Table 2: Modulation of Apoptosis and Cell Cycle by BHV-1 Proteins
| Viral Protein/Gene | Host Target/Pathway | Effect |
|---|---|---|
| Glycoprotein D (gD) | Apoptosis Induction | Triggers apoptosis in target cells. nih.gov |
| U(S) ORF8 | Apoptosis Induction | Induces apoptosis, potentially aiding viral egress. nih.gov |
| Latency-Related (LR) Protein | Cyclin A / Cell Cycle | Inhibits cell cycle progression, promotes cell survival. nih.govnih.gov |
| bICP0 | IRF3 / Apoptosis | Induces degradation of IRF3, which can influence apoptosis. mdpi.com |
Mechanisms of Host Cell Manipulation by BHV-1
BHV-1 employs a multifaceted approach to manipulate its host cells, ensuring a favorable environment for its replication and survival. This involves the coordinated action of several viral proteins that target key cellular pathways, particularly those related to the immune response. frontiersin.orgnih.gov
Upon entry into a host cell, BHV-1 initiates a cascade of gene expression, broadly categorized into immediate-early (IE), early (E), and late (L) phases. nih.gov The proteins produced during these phases each have specific roles in commandeering the cell.
One of the primary targets of BHV-1 is the host's innate immune system. The virus has evolved mechanisms to counteract the production and signaling of interferons (IFNs), which are critical for establishing an antiviral state in host tissues. wikipedia.orgnih.gov The viral protein bICP0 (bovine infected cell protein 0) plays a central role in this process by inhibiting interferon-dependent transcription. nih.govnih.gov It achieves this by inducing the degradation of interferon regulatory factor 3 (IRF3), a key transcription factor for type I interferon production. wikipedia.org
Furthermore, BHV-1 can impair the adaptive immune response. The virus can infect and induce apoptosis (programmed cell death) in CD4+ T cells, which are essential for coordinating the immune response against viral infections. nih.govwikipedia.orgnih.gov This depletion of CD4+ T cells leads to a state of transient immunosuppression, making the host more susceptible to secondary bacterial infections, a hallmark of the bovine respiratory disease complex (BRD). frontiersin.orgnih.gov
The virus also interferes with antigen presentation, a process by which infected cells display viral fragments on their surface to be recognized by cytotoxic T cells. The UL49.5 protein of BHV-1 inhibits the transport of viral peptides to the cell surface, thereby preventing the recognition of infected cells by CD8+ T cells. nih.gov Additionally, the virion host shutoff (VHS) protein, encoded by the UL41 gene, can degrade both host and viral messenger RNA (mRNA), leading to a shutdown of host protein synthesis, including that of MHC class I and II molecules, further hampering T cell activation. mdpi.comfrontiersin.org
Another key strategy is the manipulation of cellular trafficking and structure. For instance, the tegument protein VP16 interacts with host cell factor 1 (HCF-1) and Oct-1 to initiate the transcription of immediate-early viral genes, effectively kickstarting the replication cycle. mdpi.com The virus also utilizes the host cell's Golgi apparatus for the proper glycosylation and assembly of new virions. researchgate.netmdpi.com
Table 1: Key BHV-1 Proteins and Their Role in Host Cell Manipulation
| Protein | Function | Host Cellular Target/Process |
|---|---|---|
| bICP0 | Inhibits interferon-dependent transcription. | Interferon Regulatory Factor 3 (IRF3) |
| UL49.5 | Inhibits transport of viral peptides. | Antigen presentation by MHC class I |
| VP8 | Interferes with innate immune responses. | Apoptosis induction |
| Glycoprotein G (gG) | Binds to chemokines. | Homing of lymphocytes |
| UL41 (VHS) | Degrades host and viral mRNA. | Host protein synthesis, MHC I & II presentation |
| VP16 | Initiates immediate-early gene transcription. | Host Cell Factor 1 (HCF-1), Oct-1 |
| Glycoproteins (gB, gC, gD) | Mediate viral entry. | Host cell surface receptors (e.g., PVR, PVRL2) |
Role in Viral Spread and Transmission
The successful spread and transmission of BHV-1 are direct consequences of its ability to manipulate host cells and evade the immune system. The virus employs several strategies to ensure its propagation within an infected animal and its transmission to susceptible individuals.
Viral spread within the host occurs through two primary mechanisms: the release of enveloped virions into the extracellular space to infect neighboring cells, and direct cell-to-cell spread. vetres.org The latter is a particularly effective way to evade neutralizing antibodies in the host. Several viral glycoproteins are essential for membrane fusion during both entry and cell-to-cell spread. nih.gov
Following acute infection of mucosal surfaces, such as the respiratory or genital tract, BHV-1 establishes a lifelong latent infection, primarily in sensory neurons of the trigeminal ganglia. nih.govwikipedia.orgnih.gov This latency is a critical aspect of the virus's life cycle, allowing it to persist in the host for extended periods without causing disease. During latency, the expression of most viral genes is silenced, preventing immune recognition.
Periodically, the virus can reactivate from latency, often triggered by stress. nih.gov Upon reactivation, the virus travels back down the nerve axons to the initial site of infection, where it undergoes another round of replication, leading to viral shedding. This shedding of infectious virus in nasal secretions, saliva, and genital fluids is the primary means of transmission to other animals through direct contact or aerosols. wikipedia.orgzoetis.co.za
The immunosuppressive effects of BHV-1 also contribute to its transmission. By dampening the host's immune response, the virus can replicate to higher titers, leading to increased shedding and a higher likelihood of transmission. nih.govnih.gov Furthermore, the clinical signs induced by the virus, such as coughing and nasal discharge, facilitate the aerosol spread of viral particles. wikipedia.org
Table 2: Factors Influencing BHV-1 Spread and Transmission
| Factor | Role in Spread and Transmission |
|---|---|
| Cell-to-cell spread | Allows the virus to evade neutralizing antibodies within the host. |
| Latency | Establishes a lifelong, persistent infection in sensory neurons. |
| Reactivation | Enables periodic viral shedding and transmission from latently infected animals. |
| Immunosuppression | Leads to higher viral titers and increased shedding. |
| Viral Glycoproteins | Mediate entry into new cells and cell-to-cell spread. |
| Clinical Signs (e.g., coughing) | Facilitate the aerosol transmission of the virus. |
Role of P135 Protein in Bovine Herpesvirus 1 Pathogenesis
Contribution to Viral Virulence and Disease Progression
The p135 protein (bICP0) is a major determinant of BHV-1 virulence. Its primary role in disease progression stems from its function as a promiscuous transcriptional activator, stimulating the expression of all three classes of BHV-1 genes: immediate-early, early, and late. nih.govnih.gov This broad activation of viral gene expression is necessary for efficient productive infection. nih.govnih.gov Studies have shown that a recombinant virus with a single amino acid change in the conserved zinc RING finger of bICP0 exhibits poor growth in cultured cells and fails to reactivate from latency in cattle, highlighting the domain's importance for viral growth and pathogenesis. nih.gov
Furthermore, bICP0's interaction with host cell machinery contributes to its role in virulence. It has been demonstrated that bICP0 associates with histone deacetylase 1 (HDAC1), a cellular enzyme generally involved in transcriptional repression. nih.govnih.gov By interacting with HDAC1, bICP0 can overcome this repression, which is hypothesized to be a key mechanism for promoting productive infection in various cell types. nih.govnih.gov The ability of bICP0 to stimulate all viral promoters and its necessity for reactivation from latency underscore its central role in the viral lifecycle and the manifestation of clinical disease. nih.gov
Table 1: Functional Domains of p135 Protein (bICP0) and their Role in Virulence
| Domain | Function | Contribution to Virulence |
| C3HC4 Zinc RING Finger | Transcriptional activation, E3 ubiquitin ligase activity. nih.govfrontiersin.org | Essential for stimulating viral gene expression, productive infection, and reactivation from latency. nih.govfrontiersin.org |
| Nuclear Localization Signal (NLS) | Directs the protein to the nucleus. | Crucial for the protein to access viral and cellular components necessary for its function. |
| Transcriptional Activation Domains | Interacts with the host transcriptional machinery. | Promotes the expression of viral genes required for replication and spread. frontiersin.org |
Association with Immunosuppression During Acute Infection
A hallmark of BHV-1 pathogenesis is the transient immunosuppression it induces in the host, and the p135 protein (bICP0) is a key viral factor mediating this effect. nih.govcambridge.org The primary mechanism by which bICP0 contributes to immunosuppression is through the inhibition of the host's innate immune responses, particularly the type I interferon (IFN) pathway. nih.govnih.govcambridge.org
Research has shown that bICP0 can inhibit interferon-dependent transcription. nih.govnih.govcambridge.org It achieves this by targeting key components of the IFN signaling cascade. Specifically, bICP0 can induce the degradation of Interferon Regulatory Factor 3 (IRF3), a crucial transcription factor for the activation of the beta interferon (IFN-β) promoter. nih.govnih.gov The C3HC4 zinc RING finger of bICP0 is implicated in this process, suggesting it may act as an E3 ubiquitin ligase to target IRF3 for proteasomal degradation. nih.gov Additionally, bICP0 has been found to interact with Interferon Regulatory Factor 7 (IRF7), another important transcription factor in the IFN response, and inhibit its ability to activate the IFN-β promoter. nih.govnih.gov
By dismantling the early antiviral IFN response, p135 (bICP0) allows for more efficient viral replication and spread during the acute phase of infection. This impairment of the innate immune system is a critical step that precedes the development of secondary bacterial infections. nih.gov
Table 2: Mechanisms of p135 Protein (bICP0)-Mediated Immunosuppression
| Target Molecule | Mechanism of Action | Consequence for Host Immunity |
| Interferon Regulatory Factor 3 (IRF3) | Induces proteasome-dependent degradation. nih.govnih.gov | Reduced activation of the IFN-β promoter, leading to decreased type I interferon production. nih.govnih.gov |
| Interferon Regulatory Factor 7 (IRF7) | Interacts with and inhibits its transactivation function. nih.govnih.gov | Impaired activation of the IFN-β promoter. nih.govnih.gov |
| Promyelocytic Leukemia (PML) Nuclear Bodies | Co-localizes with and disrupts these antiviral structures. frontiersin.org | Interference with intrinsic cellular antiviral defenses. frontiersin.org |
Link to Bovine Respiratory Disease Complex (BRDC) Pathophysiology
The immunosuppressive effects of the p135 protein (bICP0) are a significant contributing factor to the pathogenesis of Bovine Respiratory Disease Complex (BRDC), a major cause of economic loss in the cattle industry. nih.govusda.gov BRDC is a multifactorial disease, often initiated by a primary viral infection, such as BHV-1, which then allows for secondary bacterial infections of the lower respiratory tract. nih.govmsdvetmanual.com
The role of p135 (bICP0) in BRDC is primarily indirect, stemming from its ability to compromise the host's immune defenses. By inhibiting the type I interferon response, bICP0 creates a window of opportunity for opportunistic bacteria, such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, to colonize the lungs and cause severe pneumonia. nih.gov The transient immune suppression induced by BHV-1, with bICP0 as a key effector, is a critical initiating event in the complex cascade of BRDC. nih.govnih.govcambridge.org
Immunological Aspects and Implications for Antiviral Strategies Targeting P135 Protein, Bovine Herpesvirus 1
Major Capsid Protein (UL19) as an Antigenic Determinant
As a major structural component of the virion, the UL19 protein is a key antigenic determinant recognized by the host immune system following infection and the processing of viral particles and proteins.
Induction of Host Immune Responses
During a BHV-1 infection, both the humoral (antibody-mediated) and cellular (T-cell-mediated) arms of the adaptive immune system are activated mdpi.com. Structural proteins are among the most commonly recognized antigens by antibodies in herpesvirus infections nih.gov. Following natural infection or vaccination, host antigen-presenting cells (APCs) can process viral particles or infected cells, breaking down proteins like the major capsid protein into smaller peptides. These peptides are then presented to T-lymphocytes, initiating a cellular immune response. Concurrently, B-lymphocytes can be stimulated to produce antibodies against various viral proteins, including those of the capsid. The major capsid protein is one of the most abundant proteins in the BHV-1 virion, suggesting it provides a significant source of antigenic material for the host immune system to recognize mdpi.com.
Elicitation of Neutralizing Antibodies (in the context of BHV-1 infection)
Neutralizing antibodies are critical for preventing viral entry into host cells and are a primary goal of many vaccines. These antibodies function by binding to proteins on the surface of the virion, primarily the envelope glycoproteins, thereby blocking the virus from attaching to or fusing with host cells frontiersin.orgnih.gov.
The major capsid protein (UL19) is an internal component of the virus, located deep within the viral envelope and tegument layers wikipedia.org. Consequently, it is not exposed on the surface of the intact virion and is not a target for neutralizing antibodies frontiersin.orgnih.gov. While infection elicits a broad antibody response to many viral proteins, the antibodies produced against the internal major capsid protein are non-neutralizing. However, these non-neutralizing antibodies may contribute to viral clearance through other mechanisms, such as antibody-dependent cellular cytotoxicity (ADCC), where they mark infected cells for destruction by immune cells like Natural Killer (NK) cells nih.gov.
Cellular Immune Responses Directed Against Major Capsid Protein (UL19)
Cell-mediated immunity, involving CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for controlling and clearing herpesvirus infections by identifying and destroying virus-infected cells mdpi.comnih.gov. While viral glycoproteins and immediate-early regulatory proteins are often dominant targets for the CTL response in BHV-1 infection, internal structural proteins like the major capsid protein can also be important targets drugtargetreview.com.
After viral replication begins, newly synthesized UL19 proteins within an infected cell are processed by the proteasome. The resulting peptides are transported into the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) Class I molecules, which then present these viral peptides on the cell surface. This allows for recognition and killing of the infected cell by UL19-specific CD8+ T-cells. Although studies have not identified the major capsid protein as a dominant CTL target compared to other BHV-1 proteins, its high level of expression during replication ensures it is a potential source of peptides for T-cell recognition drugtargetreview.com. The stimulation of T-cells by UL19 is also supported by findings with the major tegument protein VP8, which has been shown to stimulate T-cell proliferation nih.gov.
Mechanistic Considerations for UL19-Targeted Antiviral Development
The essential and highly conserved nature of the major capsid protein makes it an interesting, albeit challenging, target for antiviral and vaccine strategies.
Rational Vaccine Design Principles Involving Major Capsid Protein (UL19) Function
Rational vaccine design aims to generate robust and protective immune responses by carefully selecting viral antigens and the vaccine platform mdpi.com. For BHV-1, this has included live-attenuated vaccines, where immune evasion genes are deleted, and subunit vaccines focusing on key glycoproteins like gD to elicit neutralizing antibodies mdpi.comnih.gov.
Because the UL19 gene is essential for forming the viral capsid, it cannot be deleted to create a live-attenuated vaccine cambridge.org. However, its properties make it a candidate for inclusion in other modern vaccine platforms:
High Conservation: The amino acid sequence of the major capsid protein is highly conserved across different herpesviruses. This suggests that including it in a vaccine could offer broader protection against different strains or even related viruses drugtargetreview.com.
Target for Cellular Immunity: As a highly expressed internal protein, UL19 is a good candidate antigen for subunit, DNA, or mRNA vaccines designed to stimulate a strong T-cell response. While neutralizing antibodies are important for preventing initial infection, a robust CTL response is critical for clearing already infected cells and controlling the establishment of latency frontiersin.org.
Multi-Antigen Vaccines: Modern vaccine strategies are moving towards multi-antigen formulations that present a broader array of viral proteins to the immune system, mimicking the response to natural infection the-scientist.com. Including conserved internal proteins like the major capsid protein alongside key glycoproteins could induce a more comprehensive immune response, combining neutralizing antibodies with a powerful, multi-targeted T-cell attack the-scientist.com.
By incorporating conserved, essential antigens like the major capsid protein UL19, next-generation vaccines could be designed to elicit a broader and potentially more durable immune response against BHV-1.
Conceptual Approaches for Small Molecule Inhibitors or Therapeutic Modulators of p135 (bICP4) Activity
The development of small molecule inhibitors and therapeutic modulators that target the activity of the p135 (bICP4) protein represents a promising frontier in the fight against Bovine Herpesvirus 1. The essential role of bICP4 in initiating the viral gene expression cascade makes it a prime target for antiviral drug design. Conceptual approaches to inhibit or modulate its function can be broadly categorized based on targeting its key activities: DNA binding, protein-protein interactions, and transcriptional activation.
Targeting the DNA-Binding Domain
One of the most direct strategies to inhibit bICP4 function is to prevent it from binding to the promoters of viral early and late genes. This can be conceptualized through several mechanisms:
Competitive Inhibitors: Small molecules could be designed to mimic the specific DNA sequences recognized by the bICP4 DNA-binding domain. By binding to the active site of the protein, these molecules would act as competitive inhibitors, preventing bICP4 from engaging with its target promoters. The structure of the DNA-binding domain of the homologous ICP4 protein in Herpes Simplex Virus 1 (HSV-1) has been studied, revealing a novel dimeric fold that recognizes DNA. oup.com This structural information could guide the in-silico design and screening of small molecules that fit into this DNA-binding pocket.
Allosteric Inhibitors: Rather than directly competing for the DNA-binding site, allosteric inhibitors would bind to a different site on the bICP4 protein. This binding event would induce a conformational change in the protein, altering the structure of the DNA-binding domain and rendering it incapable of recognizing its target DNA sequences.
| Inhibition Strategy | Mechanism of Action | Potential Advantages | Challenges |
| Competitive DNA-Binding Inhibitors | Small molecules mimic DNA and bind to the bICP4 DNA-binding site. | High specificity for the target protein. | Achieving high binding affinity and cell permeability. |
| Allosteric DNA-Binding Inhibitors | Small molecules bind to a site other than the DNA-binding domain, inducing a conformational change that prevents DNA binding. | May be less prone to resistance mutations in the primary binding site. | Identification of suitable allosteric sites can be challenging. |
Disrupting Protein-Protein Interactions
The transcriptional activation function of bICP4 relies on its interaction with various components of the host cell's transcriptional machinery, such as TATA-binding protein and RNA polymerase II coactivators. mdpi.com Disrupting these critical protein-protein interactions presents another viable therapeutic strategy.
Interface Inhibitors: Small molecules could be developed to bind to the specific domains on bICP4 that are responsible for interacting with host transcription factors. By physically blocking this interaction, the recruitment of the cellular transcription machinery to viral promoters would be prevented, thereby inhibiting viral gene expression.
Inhibition of Dimerization: Like its HSV-1 homolog, bICP4 is known to form homodimers, a process that is important for its function. nih.gov Molecules that interfere with the dimerization of bICP4 could represent a powerful inhibitory strategy. A study on HSV-1 ICP4 demonstrated that a mutant form of the protein, which could still form heterodimers with the wild-type protein but lacked transactivation activity, acted as a dominant-negative inhibitor, effectively reducing viral growth. nih.gov This provides a proof-of-concept for targeting the dimerization interface.
Modulating Transcriptional Activation
Beyond preventing DNA binding and protein interactions, it may also be possible to directly modulate the transactivating function of bICP4.
Targeting Post-Translational Modifications: The activity of many viral and cellular proteins is regulated by post-translational modifications such as phosphorylation. While specific details on bICP4 phosphorylation are not extensively documented, the HSV-1 ICP4 is a known phosphoprotein. frontiersin.org Identifying the kinases responsible for modifying bICP4 could open up avenues for inhibitors that block these modifications and, consequently, its transcriptional activity.
Inhibiting Cofactor Recruitment: bICP4 relies on the recruitment of cellular coactivator proteins to effectively stimulate transcription. Small molecules that prevent the recruitment of these essential cofactors to the bICP4-promoter complex would dampen viral gene expression. For instance, inhibitors of histone acetyltransferases (HATs) like p300/CBP, which are co-activators for some viral transactivators, have shown efficacy in reducing viral transcription in other contexts. mdpi.com
| Modulation Strategy | Target | Mechanism | Example Concept |
| Inhibition of Post-Translational Modifications | Cellular or viral kinases | Prevent phosphorylation or other modifications essential for bICP4 activity. | Kinase inhibitors specific to the enzymes that modify bICP4. |
| Blocking Cofactor Recruitment | Interaction surface for cellular coactivators | Prevent the binding of essential host factors required for transcriptional activation. | Small molecules that mimic the binding motif of a coactivator. |
The development of small molecule inhibitors targeting viral immediate-early proteins like bICP4 is a challenging but promising area of antiviral research. While no specific small molecule inhibitors for BoHV-1 bICP4 are currently available, the conceptual frameworks derived from studies on homologous proteins in other herpesviruses provide a solid foundation for future drug discovery efforts. researchgate.net Such advancements could lead to novel therapeutic options to control BoHV-1 infection in cattle, reducing the economic impact of this important veterinary pathogen.
Q & A
Q. What are the key structural domains of the p135 protein, and how do they contribute to its function in BHV-1 replication?
The p135 protein contains a cysteine-rich zinc finger domain near its N-terminus, homologous to HSV-1 ICP0 and other herpesvirus regulatory proteins . This domain is critical for DNA binding and transcriptional regulation. The remaining regions, while less conserved, include motifs that facilitate interactions with viral and host proteins. Methodologically, domain-specific mutagenesis (e.g., disrupting zinc finger residues) combined with luciferase reporter assays can dissect functional contributions of individual domains .
Q. How is the expression of p135 regulated during different phases of the BHV-1 replication cycle?
p135 is encoded by two overlapping transcripts: the immediate-early (IE) RNA 2.9 (IER2.9) and the early RNA 2.6 (ER2.6). The IER2.9 promoter is active during the IE phase, while ER2.6 transcription initiates from an alternative promoter in the intron of IER2.9, ensuring sustained p135 expression post-IE phase . To study this, researchers use time-course RT-PCR or Northern blotting to track transcript kinetics, coupled with chromatin immunoprecipitation (ChIP) to identify transcription factors binding to these promoters.
Q. What experimental approaches are used to confirm p135’s dual role as a transcriptional activator and repressor?
Transient expression assays with promoter-reporter constructs (e.g., luciferase under the control of viral promoters like ER2.6 or IER1.7) are employed. For example, p135 activates the ER2.6 promoter but represses the IER1.7 promoter . Co-transfection of p135 expression plasmids with reporter systems, followed by quantitative RT-PCR or Western blotting, can validate these effects. Dominant-negative mutants or siRNA knockdown further clarify mechanistic roles.
Advanced Research Questions
Q. How can structural prediction tools like AlphaFold resolve functional ambiguities in p135’s non-conserved regions?
AlphaFold predictions (as applied in herpesvirus proteome-wide studies) enable modeling of p135’s tertiary structure, particularly its less conserved C-terminal regions. By comparing predicted structures to experimentally solved homologs (e.g., HSV-1 ICP0), researchers can identify putative interaction surfaces or enzymatic domains. Validation involves site-directed mutagenesis of predicted residues and functional assays (e.g., co-immunoprecipitation or enzymatic activity tests) .
Q. What methodologies address contradictions in p135’s context-dependent regulatory effects across studies?
Discrepancies may arise from cell type-specific host factors or differential post-translational modifications. To resolve this, researchers use isogenic cell lines (e.g., CRISPR-engineered cells lacking specific host factors) and phosphoproteomics to map modification sites. Dual RNA-seq/proteomics during infection timelines can correlate p135 activity with host pathway activation .
Q. How do latency-related transcripts influence p135’s function during persistent BHV-1 infection?
The latency-related antisense RNA overlaps ER2.6 but excludes the zinc finger-coding region, potentially forming RNA-protein complexes that modulate p135’s activity. Techniques like RIP-seq (RNA immunoprecipitation sequencing) or crosslinking followed by mass spectrometry can identify RNA-protein interactions. In vitro latency models (e.g., neuronal cell cultures) combined with shRNA knockdown of antisense RNA clarify its impact on p135 .
Q. What strategies identify p135’s interaction partners in the host proteome, and how are these networks validated?
Affinity purification-mass spectrometry (AP-MS) of epitope-tagged p135 in infected cells reveals interactomes. Functional validation includes co-localization studies (e.g., confocal microscopy of fluorescently tagged p135 and partners) and genetic screens (e.g., CRISPR knockout of host genes to assess viral replication defects) . Structural clustering tools like FoldSeek can further prioritize interactions based on conserved folds .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
